Product packaging for 4-Ethylnaphthalene-1,8-dicarboxylic acid(Cat. No.:CAS No. 63002-44-8)

4-Ethylnaphthalene-1,8-dicarboxylic acid

Cat. No.: B14499329
CAS No.: 63002-44-8
M. Wt: 244.24 g/mol
InChI Key: VKRDGGKSTPFEGJ-UHFFFAOYSA-N
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Description

Contextualization within Naphthalene (B1677914) Dicarboxylic Acid Chemistry

Naphthalene dicarboxylic acids are a class of organic compounds characterized by a naphthalene bicyclic structure with two carboxylic acid groups. drugbank.com The position of these acidic groups on the naphthalene rings leads to various isomers, each with distinct properties and applications. For instance, 2,6-naphthalenedicarboxylic acid is a well-known monomer used in the production of high-performance polyesters like polyethylene (B3416737) naphthalate (PEN). wikipedia.orgchemicalbook.com Other isomers, such as 1,2-naphthalenedicarboxylic acid and 1,4-naphthalenedicarboxylic acid, are also significant intermediates in organic synthesis. nih.govchemicalbook.com

Naphthalene-1,8-dicarboxylic acid, the parent compound of the subject molecule, is notable for the proximity of its carboxylic acid groups. This arrangement allows it to readily form a cyclic anhydride (B1165640), known as naphthalic anhydride, upon heating. google.comnih.gov This anhydride is a crucial intermediate in the synthesis of dyes and pigments. The chemistry of 4-Ethylnaphthalene-1,8-dicarboxylic acid is thus deeply rooted in the established reactivity and structural characteristics of these related naphthalene dicarboxylic acids.

Significance of the Ethyl and Dicarboxylic Acid Functionalities

The functional groups attached to the naphthalene core are pivotal in defining the chemical behavior of this compound.

The ethyl group (-CH2CH3) is a simple alkyl substituent that can significantly influence the molecule's physical properties. fiveable.mefiveable.me Its presence can increase solubility in organic solvents and modify the solid-state packing of the molecule, which in turn affects properties like melting point and crystallinity. fiveable.me The ethyl group is generally considered to be electron-donating, which can influence the reactivity of the naphthalene ring system. wikipedia.orgtestbook.com In the context of polymer chemistry, the incorporation of an ethyl group into a polymer backbone can introduce flexibility and alter the material's thermal and mechanical properties.

The dicarboxylic acid functionalities (-COOH) are the primary sites of reactivity in the molecule. longdom.org These acidic groups can undergo a variety of chemical transformations, most notably esterification and amidation reactions. longdom.org This makes them ideal for use as monomers in condensation polymerization to produce polyesters and polyamides. nova.edutaylorandfrancis.com The two carboxylic acid groups allow for the formation of long polymer chains, which are the basis for many synthetic fibers, plastics, and resins. nova.edu Furthermore, dicarboxylic acids can act as ligands to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. chemicalbook.com

Scope and Research Trajectories for this compound

While specific research on this compound is still emerging, its structure suggests several promising research directions. The combination of the rigid naphthalene core, the property-modifying ethyl group, and the reactive dicarboxylic acid functionalities makes it a versatile building block for new materials.

Potential research trajectories include:

Development of Novel Polymers: One of the most apparent applications is its use as a monomer for creating new polyesters and polyamides. The presence of the ethyl group could lead to polymers with enhanced solubility, lower melting points, or modified mechanical properties compared to polymers derived from unsubstituted naphthalene dicarboxylic acids.

Synthesis of Functional Dyes and Pigments: Building on the chemistry of its parent compound, naphthalene-1,8-dicarboxylic acid, the 4-ethyl derivative could be used to synthesize novel dyes and pigments. The ethyl group could tune the color and photophysical properties of these materials.

Creation of Metal-Organic Frameworks (MOFs): The dicarboxylic acid groups are well-suited for constructing MOFs. The ethyl group could influence the pore size and surface properties of the resulting framework, potentially leading to materials with tailored adsorption and catalytic capabilities.

Intermediate in Organic Synthesis: this compound can serve as a starting material for the synthesis of more complex organic molecules. For instance, a related compound, 4-ethylnaphthalene-1-carboxylic acid, has been used in the preparation of antimalarial compounds and has shown some plant growth-promoting activity.

The exploration of these research avenues will likely uncover new and valuable applications for this compound, expanding the toolkit available to chemists and material scientists.

Data Tables

Table 1: Comparison of Related Naphthalene Dicarboxylic Acid Isomers

Compound NameCAS NumberMolecular FormulaKey Features
1,2-Naphthalenedicarboxylic acid2088-87-1C12H8O4Can form a cyclic anhydride. nih.gov
1,4-Naphthalenedicarboxylic acid605-70-9C12H8O4Used in the synthesis of high-performance polymers and dyes. chemicalbook.com
2,6-Naphthalenedicarboxylic acid1141-38-4C12H8O4A key monomer for polyethylene naphthalate (PEN). wikipedia.orgnih.gov
Naphthalene-1,8-dicarboxylic acid518-05-8C12H8O4Readily forms naphthalic anhydride, an important dye intermediate. google.comchemscene.com

Table 2: Properties of Key Functional Groups

Functional GroupChemical FormulaKey Characteristics
Ethyl Group-CH2CH3Alkyl substituent, influences solubility and steric properties. fiveable.mebyjus.com
Carboxylic Acid-COOHAcidic, enables esterification, amidation, and polymerization reactions. longdom.orgnova.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O4 B14499329 4-Ethylnaphthalene-1,8-dicarboxylic acid CAS No. 63002-44-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63002-44-8

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

4-ethylnaphthalene-1,8-dicarboxylic acid

InChI

InChI=1S/C14H12O4/c1-2-8-6-7-11(14(17)18)12-9(8)4-3-5-10(12)13(15)16/h3-7H,2H2,1H3,(H,15,16)(H,17,18)

InChI Key

VKRDGGKSTPFEGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=C(C2=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Ethylnaphthalene 1,8 Dicarboxylic Acid and Analogous Structures

Direct Synthesis Approaches to Naphthalene (B1677914) Dicarboxylic Acids

Direct synthesis methods offer an efficient route to naphthalene dicarboxylic acids by converting alkylated naphthalene precursors into the target molecules, often in a single oxidative step.

The oxidation of alkyl side chains on a naphthalene core is a common and direct method for the introduction of carboxylic acid functional groups. The effectiveness of this approach hinges on the choice of oxidizing agent and catalyst, which must be robust enough to oxidize the alkyl group without degrading the aromatic naphthalene ring.

The Cobalt-Manganese-Bromide (Co-Mn-Br) catalytic system is a powerful tool for the liquid-phase air oxidation of alkylaromatic compounds. This method is particularly relevant for the industrial production of aromatic carboxylic acids. In this process, a heavy metal catalyst, typically containing cobalt and manganese salts, in conjunction with a bromine source, facilitates the oxidation of alkyl groups by molecular oxygen.

For instance, a method for producing 6-bromo-2-naphthalenecarboxylic acid involves the liquid-phase air oxidation of 2-bromo-6-methylnaphthalene. google.com This reaction is carried out in a solvent such as a lower aliphatic carboxylic acid (e.g., acetic acid) in the presence of an oxidation catalyst composed of a heavy metal compound and a bromine compound. google.com The cobalt and manganese components cycle between their higher and lower oxidation states to generate radical species that initiate the oxidation of the alkyl side chain. The bromide component acts as a promoter, facilitating the electron transfer processes and regenerating the active form of the metal catalysts. While this example does not yield 4-Ethylnaphthalene-1,8-dicarboxylic acid, the underlying principles are directly applicable to the oxidation of an ethyl-substituted acenaphthene (B1664957) precursor to achieve the desired 1,8-dicarboxylic acid structure.

The preparation of the Co-Mn-Br catalyst itself is a critical step, with processes designed to ensure high activity and stability of the active components (Co²⁺, Mn²⁺, Br⁻). google.com

Table 1: Components of a Typical Co-Mn-Br Catalytic System for Alkylaromatic Oxidation

ComponentFunctionExample Compound(s)
Cobalt Salt Primary CatalystCobalt(II) acetate, Cobalt(II) bromide
Manganese Salt Co-catalystManganese(II) acetate, Manganese(II) bromide
Bromine Source PromoterHydrobromic acid, Sodium bromide
Solvent Reaction MediumAcetic acid

Various transition metals, beyond the Co-Mn-Br system, are effective mediators for the oxidation of alkylnaphthalenes. airitilibrary.com These metals can activate oxidants or the substrate itself, enabling selective conversion of alkyl groups to carboxylic acids. airitilibrary.comfrontiersin.org

Chromium(VI) reagents, such as chromium trioxide (CrO₃), are well-established oxidants in organic synthesis. The oxidation of naphthalene with chromium trioxide in aqueous acetic acid is a known method for preparing 1,4-naphthoquinone. orgsyn.org For the synthesis of dicarboxylic acids, the precursor would typically be a dialkylnaphthalene or a related structure like acenaphthene. The oxidation of acenaphthene with chromium-based oxidants can cleave the C-C bond of the five-membered ring to form naphthalene-1,8-dicarboxylic acid. The ethyl group at the 4-position would need to be stable under these oxidative conditions or be introduced at a different stage.

Another approach involves the oxidation of alkyl-substituted tetrahydronaphthalenes. A patented process describes the conversion of lower alkyl tetrahydronaphthalenes to the corresponding naphthalene carboxylic acid by reacting them with nitrogen dioxide (NO₂) in the presence of selenium dioxide (SeO₂) at elevated temperatures. google.com This reaction achieves a simultaneous dehydrogenation of the saturated ring and oxidation of the alkyl group. google.com

A multi-step sequence involving hydroboration followed by oxidation presents a potential pathway for converting an alkenylnaphthalene into a naphthalene carboxylic acid. Although not a direct oxidation of an alkyl group, this method transforms a different functional group into the desired acid.

The first step, hydroboration-oxidation, would convert a vinyl or allyl group attached to the naphthalene ring into a primary alcohol. The second step involves the oxidation of this primary alcohol to a carboxylic acid. Chromium(VI) reagents are highly effective for this transformation. researchgate.net A variety of Cr(VI) reagents, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), are known to be more selective and easier to handle than simpler chromium reagents like chromic acid. researchgate.net This two-step process offers a regioselective method for introducing a carboxylic acid group, provided a suitable alkenylnaphthalene precursor is available.

Multi-step syntheses provide the flexibility to construct complex molecules like this compound with high precision, introducing functional groups in a controlled sequence.

This strategy involves building the target molecule by first creating a naphthalene core with existing carboxylic acid or ester functionalities, followed by the introduction of the ethyl group via an alkylation reaction. The final step is the hydrolysis of the ester groups to yield the dicarboxylic acid.

The alkylation of carboxylic acid derivatives can be optimized by carefully selecting the base, starting material, and alkylating agent. umw.edu For example, a strong base like lithium diisopropylamide (LDA) can be used to deprotonate a position on the naphthalene ring or a benzylic position, creating a nucleophilic carbanion. This carbanion can then react with an alkyl halide, such as ethyl iodide, to form the C-C bond.

Once the ethyl group is installed, if the carboxylic acid groups are protected as esters, a final hydrolysis step is required. The hydrolysis of naphthalic anhydrides or their corresponding diesters to yield the dicarboxylic acid is a well-studied process. rsc.orgresearchgate.net This step is typically carried out under acidic or basic conditions. For naphthalene-1,8-dicarboxylic acid derivatives, the proximity of the two peri-substituents can influence the reactivity and facilitate intramolecular reactions. researchgate.net

Multi-step Organic Synthesis Routes

Approaches to Substituted Naphthalene Carboxylic Acids

The synthesis of specifically substituted naphthalene-1,8-dicarboxylic acids, such as the 4-ethyl derivative, relies on established methodologies for the functionalization of the naphthalene core. While direct synthesis of this compound is not widely documented, analogous approaches for preparing substituted naphthalic acids (the common name for naphthalene-1,8-dicarboxylic acid) and their corresponding anhydrides provide a clear framework. These strategies generally fall into two categories: synthesis from an already substituted precursor or direct functionalization of the 1,8-naphthalic anhydride (B1165640) core.

A primary route involves the oxidation of substituted acenaphthene precursors. For instance, the synthesis of 4-fluoro-1,8-naphthalic anhydride has been successfully achieved starting from acenaphthene. nuph.edu.ua This multi-step process involves the fluorination of acenaphthene to yield 5-fluoroacenaphthene, which is then oxidized to produce 4-fluoro-1,8-naphthalic anhydride. nuph.edu.ua This anhydride is a direct precursor to the corresponding dicarboxylic acid via hydrolysis. This pathway suggests that a similar route starting with 5-ethylacenaphthene could theoretically yield the target this compound.

Another effective strategy is the direct chemical modification of the 1,8-naphthalic anhydride skeleton. Halogenation of the naphthalene ring, followed by subsequent substitution reactions, is a common approach. For example, 4-chloro-1,8-naphthalic anhydride serves as a versatile intermediate. nih.gov The chloro-substituent can be replaced via nucleophilic substitution to introduce various functionalities. nih.gov Similarly, reliable protocols for the nitration and selective bromination of 1,8-naphthalic anhydride have been developed, yielding powerful building blocks like 3-bromo-6-nitro-1,8-naphthalic anhydride and 3,4-dibromo-6-nitro-1,8-naphthalic anhydride. mdpi.com These halogenated derivatives are key precursors for further functionalization of the naphthalene core through cross-coupling reactions or other substitutions. mdpi.com

The table below summarizes common precursors and synthetic strategies for obtaining substituted naphthalic acid derivatives.

Precursor CompoundSynthetic StrategyResulting Product Type
Substituted AcenaphtheneOxidation4-Substituted-1,8-naphthalic anhydride
1,8-Naphthalic AnhydrideNitration & BrominationNitro- and Bromo- substituted 1,8-naphthalic anhydrides
4-Chloro-1,8-naphthalic AnhydrideNucleophilic Substitution4-Substituted-1,8-naphthalimides

Derivatization Strategies for Enhancing Analytical Detection and Modifying Reactivity

The quantification and analysis of dicarboxylic acids like this compound in complex matrices often present significant challenges due to their polarity, low volatility, and sometimes poor ionization efficiency in mass spectrometry. longdom.orgchromatographyonline.com Chemical derivatization is a powerful strategy employed to overcome these limitations by modifying the analyte's structure to improve its analytical properties.

Charge-Reversal Derivatization for Dicarboxylic Acid Quantification

A significant challenge in the analysis of dicarboxylic acids (DCAs) by liquid chromatography-mass spectrometry (LC-MS) is their low abundance in many biological samples and their tendency to ionize poorly. longdom.orgnih.gov Charge-reversal derivatization is an advanced technique designed to dramatically enhance detection sensitivity. longdom.org This approach chemically modifies the native carboxyl groups (R-COOH) of the DCA, which are typically analyzed in negative-ion mode, to introduce a permanently positive-charged moiety, allowing for highly sensitive detection in positive-ion mode electrospray ionization (ESI). longdom.orgnih.gov

One of the most effective reagents for this purpose is dimethylaminophenacyl bromide (DmPABr). longdom.orgnih.gov In a base-catalyzed reaction, DmPABr reacts with both carboxylic acid groups of a DCA to form ester linkages. longdom.org This process not only neutralizes the negative charge but attaches a group that is readily protonated, effectively reversing the charge of the analyte from negative to positive. longdom.org This switch to positive-ion mode detection avoids the signal suppression often encountered in negative-ion mode and leads to a substantial increase in sensitivity. researchgate.net Using this method, limits of detection (LOD) and quantification (LOQ) can be lowered to the femtogram (fg) range, representing a sensitivity increase of over 1000-fold compared to older gas chromatography-mass spectrometry (GC-MS) methods. longdom.orgnih.gov

Another class of reagents achieves charge reversal by introducing a permanently charged quaternary ammonium (B1175870) group. Reagents such as N-(4-aminomethylphenyl)pyridinium (AMPP) convert the carboxylic acid into an amide bearing a permanent positive charge. nih.gov This derivatization has been shown to increase sensitivity by as much as 60,000-fold compared to the analysis of the underivatized fatty acids. nih.gov

The table below outlines key reagents used for charge-reversal derivatization and their impact on analytical sensitivity.

Derivatization ReagentChemical TransformationImpact on Detection
Dimethylaminophenacyl Bromide (DmPABr)Forms a tertiary amine-containing esterAllows for sensitive positive-ion mode ESI-MS; LOD in fg range. longdom.orgnih.gov
N-(4-aminomethylphenyl)pyridinium (AMPP)Forms an amide with a permanent positive chargeUp to 60,000-fold increase in sensitivity in positive-ion mode. nih.gov
Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (B44156) bromide (TMPP)Introduces a phosphonium (B103445) groupFacilitates determination using LC/ESI-MS/MS in positive ion mode. scilit.com

Chemical Modification for Enhanced Chromatographic Separation

Beyond improving mass spectrometric detection, chemical derivatization is also a critical tool for enhancing chromatographic separation. Dicarboxylic acids are often highly polar, leading to poor retention and peak shape on commonly used reversed-phase liquid chromatography (RPLC) columns. nih.gov Derivatization modifies the polarity of the analytes and introduces structural features that improve their interaction with the column's stationary phase.

Other derivatization agents are selected specifically for their ability to improve chromatographic behavior. Reagents such as 4-bromo-N-methylbenzylamine (4-BNMA) are used to convert carboxylic acids into amides. nih.gov The introduction of the phenyl group from 4-BNMA significantly improves retention in reversed-phase chromatography, allowing for better separation of structurally similar acids from each other and from matrix components. nih.gov Similarly, derivatization with n-butanol to form butyl esters has been shown to improve the separation of dicarboxylic acid isomers. researchgate.net These modifications are essential for developing robust and reliable quantitative methods, ensuring that individual analytes are adequately resolved before they enter the mass spectrometer.

The following table summarizes reagents that enhance chromatographic performance and the mechanisms behind the improvement.

Derivatization ReagentEffect on Molecular StructureChromatographic Improvement
Dimethylaminophenacyl Bromide (DmPABr)Adds bulky phenyl rings, decreases polarityEnhances interaction and separation on LC columns, reduces ionic interactions. longdom.org
4-bromo-N-methylbenzylamine (4-BNMA)Adds a phenyl group, forms an amideImproves retention in reversed-phase chromatography. nih.gov
n-ButanolForms butyl estersImproves separation of isomers and retention. researchgate.net
2-picolylamine (PA)Forms an amide with a pyridine (B92270) ringIncreases retention and improves peak shape in RPLC. researchgate.net

Reaction Mechanisms and Chemical Transformations of 4 Ethylnaphthalene 1,8 Dicarboxylic Acid

Intramolecular Cyclization and Anhydride (B1165640) Formation

One of the most characteristic reactions of 1,8-dicarboxylic acids on a naphthalene (B1677914) core is the intramolecular dehydration to form a stable five-membered anhydride ring. This transformation converts 4-Ethylnaphthalene-1,8-dicarboxylic acid into its corresponding anhydride, a key derivative.

In aqueous solutions, Naphthalene-1,8-dicarboxylic acid spontaneously undergoes cyclization to form Naphthalene-1,8-dicarboxylic anhydride. rsc.orgresearchgate.netresearchgate.net The mechanism of this reaction is pH-dependent. The process is initiated by the deprotonation of one of the carboxylic acid groups, forming a monoanion. This carboxylate group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the adjacent, unionized carboxylic acid group. This step is followed by the elimination of a water molecule to yield the cyclic anhydride. rsc.orgscribd.com Computational ab initio studies suggest a reaction pathway involving a transition state where an intramolecular proton transfer occurs in concert with the alignment of the attacking oxygen atom towards the carbonyl carbon, leading to a planar intermediate that subsequently dehydrates. rsc.orgresearchgate.net

The equilibrium between Naphthalene-1,8-dicarboxylic acid and its anhydride is significantly influenced by the acidity of the solution. The formation of the anhydride is favored in acidic conditions. rsc.orgresearchgate.net Kinetic and equilibrium data indicate that the fully protonated form of the dicarboxylic acid is the primary species that undergoes cyclization. researchgate.netrsc.org The equilibrium constant for the formation of the anhydride from the neutral dicarboxylic acid is approximately 4 to 5. rsc.orgresearchgate.net This value increases substantially (to around 100) in more concentrated acids where the acid can be further protonated. rsc.orgresearchgate.net

Below is a table summarizing key pKa values and equilibrium constants for the Naphthalene-1,8-dicarboxylic acid system, which serves as a model for the 4-ethyl derivative.

ParameterDescriptionApproximate ValueSource
pKa1 First acid dissociation constant (monoanion formation)3.5 rsc.orgresearchgate.net
pKa2 Second acid dissociation constant (dianion formation)5.5 rsc.orgresearchgate.net
KE Equilibrium constant for anhydride formation from the neutral diacid (AH₂)~4 rsc.org
KE Equilibrium constant for anhydride formation from the protonated diacid (AH₃⁺)~100 rsc.org

Hydrolysis of Related Naphthalic Anhydrides

The formation of the anhydride is a reversible process. The reverse reaction, hydrolysis, involves the cleavage of the anhydride ring by water to regenerate the dicarboxylic acid.

The hydrolysis of Naphthalene-1,8-dicarboxylic anhydride is subject to both acid and base catalysis. scribd.com The kinetics of this decomposition are complex and highly dependent on pH. rsc.orgresearchgate.net In strongly acidic solutions (below pH 1.0) and alkaline solutions (above pH 7.0), the rate of hydrolysis increases. rsc.orgresearchgate.net Between pH 1.0 and 6.0, the reaction is primarily with water. rsc.orgresearchgate.net Above pH 7, the hydrolysis is catalyzed by hydroxide (B78521) ions, which are more potent nucleophiles than water. rsc.orgresearchgate.net The pH-rate profile shows a complex relationship below pH 6.0, where the equilibrium between the anhydride and the different protonated forms of the dicarboxylic acid must be considered. rsc.orgresearchgate.netscribd.com

Ab initio computational studies have been employed to investigate the reaction pathway for the cyclization of Naphthalene-1,8-dicarboxylic acid, providing insight into the reverse hydrolysis reaction as well. rsc.orgresearchgate.net These calculations support a mechanism that proceeds through a planar intermediate formed after a concerted intramolecular proton transfer and nucleophilic attack. rsc.orgresearchgate.net The subsequent addition of water to this intermediate leads to the formation of the dicarboxylic acid. These theoretical models are consistent with experimental kinetic data and help elucidate the electronic factors that govern the stability and reactivity of the anhydride ring. researchgate.netrsc.org

Photochemical Reactivity and Transformations

The naphthalene moiety in this compound is a chromophore that can absorb ultraviolet light, suggesting potential for photochemical reactivity. While specific studies on this compound are limited, the photochemistry of naphthalene and its derivatives, such as naphthalimides (formed from naphthalic anhydrides), is well-established.

Naphthalene itself can undergo photochemical reactions in the atmosphere, reacting with hydroxyl radicals to form products like naphthols, nitronaphthalenes, and phthalic acid derivatives. tandfonline.comtandfonline.com More complex derivatives, such as naphthol-naphthalimide conjugates, exhibit photochemical behaviors including Förster resonance energy transfer (FRET) and photoinduced electron transfer (PET). mdpi.comnih.gov These processes can lead to the formation of reactive intermediates like quinone methides. mdpi.comnih.gov It is plausible that this compound and its anhydride could participate in similar photochemical transformations, such as cycloadditions or photosensitized reactions, although specific pathways would require dedicated experimental investigation. nih.gov

Photodegradation of Alkylated Naphthalenes

The photodegradation of alkylated naphthalenes, such as the ethyl-substituted naphthalene core of the title compound, is a significant environmental weathering process. researchgate.net When exposed to light, particularly UV radiation, these compounds undergo photochemical reactions that alter their structure. ekb.eg The process often follows pseudo-first-order kinetics. researchgate.net

The primary mechanism involves the absorption of light, which excites the naphthalene ring system. In the presence of oxygen, this can lead to the formation of various oxygenated products. researchgate.netrsc.org The degradation pathways can be complex, but key steps often include the formation of reactive oxygen species that attack the aromatic ring or the alkyl side chain. Identified photodegradation products of various alkylated naphthalenes typically include alcohols, aldehydes, ketones, and quinones, indicating that both ring-opening and side-chain oxidation occur. researchgate.net For this compound, photodegradation would likely involve oxidation of the ethyl group and hydroxylation or cleavage of the aromatic rings.

Process Key Features Typical Products
PhotodegradationFollows pseudo-first-order kinetics. researchgate.netOxygenated compounds (alcohols, aldehydes, ketones, quinones). researchgate.net
Initiated by UV light absorption. ekb.egRing-cleavage products.
Involves reactive oxygen species. idk.org.rsSide-chain oxidation products.

[2+2] Photodimerization in the Solid State of Dicarboxylic Acids

The [2+2] photodimerization is a photochemical reaction where two alkene moieties react to form a cyclobutane (B1203170) ring. nih.gov For this reaction to occur in the solid state, the crystalline structure of the reactant molecules must adhere to the principles established by Schmidt, known as topochemical control. iupac.org This requires the reacting double bonds of adjacent molecules to be parallel and within a specific distance, typically less than 4.2 Å. iupac.org

While the naphthalene core of this compound is aromatic and generally does not undergo [2+2] cycloadditions in the same manner as simple alkenes, related photodimerization reactions are known for aromatic systems like anthracenes. iupac.org More relevantly, dicarboxylic acids can act as templates, directing the packing of molecules in the crystal lattice through hydrogen bonding. In some cases, the naphthalene rings themselves can facilitate stacking in a way that is conducive to photoreactions. rsc.org If this compound were to crystallize in a suitable arrangement, a [4+4] cycloaddition between the naphthalene rings of adjacent molecules could potentially occur, a reaction well-documented for other naphthalene derivatives. nih.gov The formation of a cyclobutane ring via the ethyl group is not a primary expected pathway. The success of such a solid-state reaction is entirely dependent on achieving a favorable crystal packing geometry. nih.govresearchgate.net

Reaction Type Requirement Potential Product
Solid-State [2+2] or [4+4] PhotodimerizationTopochemical control: Reacting moieties must be parallel and < 4.2 Å apart in the crystal lattice. iupac.orgCyclobutane or related cycloadducts. nih.gov
Favorable molecular packing, often guided by hydrogen bonding from carboxylic acids. rsc.orgDimer of the parent molecule.

Oxidative Transformations

The naphthalene ring and the ethyl group are both susceptible to oxidation by various chemical agents, leading to a range of transformation products.

Hydroxyl Radical-Initiated Reactions of Alkylnaphthalenes

In atmospheric and aqueous environments, the hydroxyl radical (•OH) is a highly reactive oxidant that plays a key role in the degradation of aromatic compounds. acs.orgtaylorandfrancis.com The reaction of •OH with alkylnaphthalenes is a major atmospheric loss process. nih.gov The mechanism is initiated by the electrophilic addition of the hydroxyl radical to the aromatic naphthalene ring, forming a hydroxyl-adduct radical (a benzocyclohexadienyl-type radical). acs.orgrsc.org Theoretical studies on naphthalene indicate that the addition is most likely to occur at the C1 (or α) position. rsc.org

Following the initial addition, the resulting radical can react with molecular oxygen. This leads to a cascade of reactions that typically result in the opening of the aromatic ring. rsc.org The major products identified from the reaction of OH radicals with naphthalene and its alkylated derivatives are ring-opened dicarbonyls. nih.govresearchgate.net For instance, the reaction with naphthalene yields products like phthaldialdehyde and glyoxal (B1671930). nih.gov In the case of this compound, the reaction would be expected to proceed similarly, with •OH addition to one of the aromatic rings, followed by ring cleavage to form complex poly-functionalized products, while the existing carboxyl groups would likely remain intact under these conditions.

Reactant Initiating Step Key Intermediates Major Products
Alkylnaphthalene + •OHElectrophilic addition of •OH to the aromatic ring. rsc.orgOH-adduct radical (benzocyclohexadienyl radical). acs.orgRing-opened dicarbonyls. nih.govresearchgate.net
Peroxy radicals (after reaction with O₂). rsc.orgPhthalic anhydrides (secondary products). nih.gov

Controlled Oxidation for Carboxyl Group Formation

The title compound, this compound, can be conceptualized as the product of controlled oxidation of a suitable precursor, such as 4,5-diethylacenaphthene or a related dialkylnaphthalene. The formation of naphthalenedicarboxylic acids is often achieved through the liquid-phase catalytic oxidation of alkylnaphthalenes. google.comresearchgate.net

This industrial process typically employs a heavy metal catalyst system, most commonly containing cobalt and manganese salts (e.g., acetates), with a bromine-containing promoter (e.g., HBr or NaBr) in an acetic acid solvent. researchgate.netgoogle.com Molecular oxygen, usually from air, serves as the terminal oxidant. google.com The reaction proceeds under elevated temperature and pressure. google.com The mechanism involves the generation of radical species that selectively oxidize the alkyl groups on the naphthalene ring to carboxylic acids. For example, 2,6-dimethylnaphthalene (B47086) is oxidized to produce 2,6-naphthalenedicarboxylic acid, a valuable monomer for high-performance polyesters. google.com A similar strategy could be envisioned for the synthesis of this compound from a precursor with alkyl groups at the 1, 4, and 8 positions.

Precursor Type Reagents & Conditions Function
Alkyl-substituted NaphthaleneO₂ (Air), Acetic Acid Solvent. google.comOxidant and Solvent.
Co and Mn salts (e.g., acetates). researchgate.netgoogle.comPrimary catalysts for radical generation.
Bromine source (e.g., HBr). google.comReaction initiator/promoter.
High Temperature (e.g., 155-210°C) & Pressure. researchgate.netgoogle.comTo facilitate the oxidation process.

Metal-Catalyzed Functionalization and Bond Formation

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering efficient routes to modify complex molecules. The naphthalene skeleton is a viable substrate for such transformations. nih.gov

C-H Amination Potential

Metal-catalyzed C-H amination is a powerful tool for introducing nitrogen-containing functional groups directly onto an aromatic core, bypassing the need for pre-functionalized starting materials. researchgate.net This transformation is typically achieved using transition metal catalysts, such as those based on rhodium, palladium, or ruthenium. researchgate.netrsc.org

The regioselectivity of C-H functionalization on a substituted naphthalene like this compound is a significant challenge. nih.gov However, the existing carboxyl groups at the 1 and 8 positions could potentially act as directing groups. Directing groups coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and enabling its selective activation. researchgate.net For 1-carbonylnaphthalenes, functionalization at the C8 (peri) and C2 (ortho) positions is well-established. researchgate.net Given the structure of this compound, the carboxyl groups could potentially direct a metal catalyst to aminate the C-H bonds at the C2 and C7 positions. The feasibility and outcome of such a reaction would depend heavily on the specific catalyst system, nitrogen source, and reaction conditions employed.

Transformation Catalyst Type Directing Group Potential Site of Functionalization
C-H AminationTransition Metals (e.g., Rh, Pd, Ru). researchgate.netrsc.orgCarboxylic Acid. nih.govC2 and C7 positions (ortho to directing groups). researchgate.net

Organometallic Reactions Involving Naphthalene Scaffolds

The organometallic chemistry of this compound is primarily characterized by the reactivity of its carboxylate groups, which readily coordinate with metal centers to form a variety of coordination polymers and metal-organic frameworks (MOFs). While specific studies on the 4-ethyl derivative are limited, the extensive research on naphthalenedicarboxylic acids (NDCs) and their isomers provides a strong basis for understanding its chemical behavior. The naphthalene backbone itself can also participate in catalytic transformations mediated by transition metals.

The primary mode of organometallic interaction for dicarboxylic acids involves the deprotonation of the carboxylic acid groups to form carboxylates, which then act as ligands for metal ions. In the case of this compound, the two carboxylate groups can coordinate to metal centers in several ways, including monodentate, bidentate chelating, and bridging modes. This versatility in coordination allows for the construction of diverse architectures, from simple dinuclear complexes to extended one-, two-, or three-dimensional networks. researchgate.netresearchgate.netresearchgate.net The formation of these structures is a cornerstone of reticular chemistry, where the properties of the resulting material can be tuned by selecting the appropriate metal ions and organic linkers. mdpi.com

The presence of the ethyl group at the 4-position of the naphthalene scaffold is expected to exert a steric and electronic influence on the formation and properties of the resulting organometallic assemblies. Sterically, the ethyl group may direct the self-assembly process, potentially leading to different framework topologies compared to the unsubstituted 1,8-naphthalenedicarboxylic acid. Electronically, the electron-donating nature of the ethyl group can modulate the electron density of the naphthalene ring system, which in turn could influence the photophysical properties, such as luminescence, of the resulting metal complexes. rsc.org

A significant area of investigation for naphthalenedicarboxylate-based ligands is in the synthesis of MOFs. These materials are constructed by linking metal ions or clusters with organic ligands to create porous, crystalline structures. Naphthalenedicarboxylate isomers, including 2,6-NDC and 1,8-NDC, have been successfully employed to create MOFs with various metal ions such as zinc(II), cadmium(II), cobalt(II), and nickel(II). researchgate.netnih.govacs.org These materials have shown potential applications in gas storage, separation, and catalysis. For instance, MOFs derived from nickel and iron with 2,6-naphthalenedicarboxylic acid have been fabricated as ultrathin nanosheet arrays for efficient electrocatalytic water splitting. nih.gov

Beyond coordination chemistry, the naphthalene scaffold can be involved in various metal-catalyzed reactions. Palladium-catalyzed reactions, such as Suzuki cross-coupling, have been demonstrated using naphthalene-based polymers as catalytic supports. nih.govresearchgate.net Furthermore, palladium-catalyzed dearomatization reactions of naphthalene derivatives have been developed to construct complex polycyclic skeletons. acs.org While these reactions have not been specifically reported for this compound, they represent potential pathways for its further functionalization through organometallic catalysis.

The following table summarizes representative organometallic reactions involving naphthalenedicarboxylic acid scaffolds, illustrating the types of transformations and resulting structures.

Reaction TypeNaphthalene ReactantMetal/ReagentProduct TypeSignificance
Coordination Polymer/MOF Synthesis1,8-Naphthalenedicarboxylic acidZn(II), Cd(II), Co(II) salts1D, 2D, or 3D coordination polymers/MOFsMaterials with applications in luminescence, magnetism, and porosity. researchgate.netresearchgate.net
Electrocatalyst Formation2,6-Naphthalenedicarboxylic acidNickel acetate, Iron nitrate (B79036)Ultrathin MOF nanosheet arraysEnhanced performance in electrocatalytic water splitting. nih.gov
Supercapacitor Electrode Material Synthesis2,6-Naphthalenedicarboxylic acidCobalt salts, followed by pyrolysisCo3O4 derived from MOFHigh specific capacitance and durability for energy storage. nih.gov
Catalytic Support for Cross-CouplingNaphthalene-based polymersPalladium(II) species or Pd(0) nanoparticlesHeterogeneous catalystEfficient catalysis of Suzuki cross-coupling reactions. nih.govresearchgate.net
Dearomative CyclizationPhenylnaphthalene acetonitrilesPalladium catalystsFused polycyclic skeletonsConstruction of complex organic molecules with quaternary carbon centers. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural analysis for naphthalene (B1677914) derivatives. The chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the number of signals and chemical shifts in ¹³C NMR, allow for the unambiguous assignment of the molecule's carbon-hydrogen framework. nih.gov

For 4-Ethylnaphthalene-1,8-dicarboxylic acid, the asymmetry of the substitution pattern results in a unique set of signals for each aromatic proton and carbon, except for those on the unsubstituted ring, which may exhibit some symmetry. The peri-substitution of the dicarboxylic acid groups and the presence of the ethyl group significantly influence the electronic environment of the naphthalene core, leading to predictable shifts in the NMR spectra. nih.gov The electron-withdrawing carboxylic acid groups typically deshield adjacent protons and carbons, causing their signals to appear at a lower field (higher ppm).

Expected ¹H NMR Spectral Data for this compound: The aromatic region would display distinct signals for the five protons on the naphthalene ring. The ethyl group would present a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic CH (5 protons)7.0 - 8.5Doublet, Triplet, Multiplet
-CH₂- (Ethyl)~3.0Quartet (q)
-CH₃ (Ethyl)~1.3Triplet (t)
-COOH (2 protons)>10.0Singlet (broad)

Expected ¹³C NMR Spectral Data for this compound: The ¹³C NMR spectrum is expected to show 14 distinct signals, corresponding to the 12 carbons of the naphthalene ring system and the 2 carbons of the ethyl group. The carboxylic acid carbons would appear significantly downfield.

Carbon Assignment Expected Chemical Shift (ppm)
Aromatic C (quaternary)125 - 140
Aromatic CH120 - 135
-COOH165 - 180
-CH₂- (Ethyl)20 - 30
-CH₃ (Ethyl)10 - 20

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. It is particularly valuable for conformational analysis, revealing through-space correlations between protons that are close to each other, regardless of their bonding connectivity.

In sterically crowded molecules like 1,8-disubstituted naphthalenes, steric repulsion between the peri-substituents can cause significant distortion of the naphthalene ring from planarity. nih.gov For this compound, a NOESY experiment would be instrumental in elucidating the preferred conformation of the ethyl and carboxylic acid groups. Cross-peaks between the protons of the ethyl group and the aromatic proton at the C5 position, for instance, would provide direct evidence of their spatial closeness and help define the rotational orientation of the ethyl group relative to the plane of the naphthalene ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound, confirming its elemental composition, and obtaining structural information through fragmentation analysis. When coupled with chromatographic separation techniques, MS offers exceptional sensitivity and selectivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of organic compounds in complex mixtures due to its high sensitivity and specificity. chromatographyonline.com The technique first separates the analyte from the sample matrix using liquid chromatography, after which the analyte is ionized and detected by two mass analyzers in series.

For the quantification of this compound, a method would typically involve reversed-phase LC coupled with a tandem quadrupole mass spectrometer. diva-portal.org Given the acidic nature of the compound, negative mode electrospray ionization would be effective. To enhance sensitivity and chromatographic performance, derivatization of the carboxylic acid groups may be employed. chromatographyonline.comnih.gov The quantification is achieved using Multiple Reaction Monitoring (MRM), where the first quadrupole selects the precursor ion (e.g., the deprotonated molecule [M-H]⁻), which is then fragmented in a collision cell, and the second quadrupole monitors a specific, characteristic fragment ion. This process provides excellent selectivity and minimizes matrix interference. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. For non-volatile compounds like dicarboxylic acids, a chemical derivatization step is necessary to increase their volatility. uzh.ch Common derivatization methods include esterification or silylation of the carboxylic acid groups.

GC-MS is particularly useful for identifying byproducts from the synthesis of this compound or for identifying its degradation products in environmental or biological samples. researchgate.net Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak and a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its positive identification through library matching or spectral interpretation. nih.govwiley.com

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar, high-molecular-weight, or thermally labile molecules, including dicarboxylic acids. researchgate.net It typically generates intact molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.

When analyzing this compound using ESI-MS in negative ion mode, the primary ion observed would be the deprotonated molecule, [M-H]⁻. nih.gov Depending on the solvent system and additives, other adduct ions might also be observed. For instance, in the presence of sodium salts, adducts such as [M-2H+Na]⁻ or even [M-H+2Na]⁺ in positive mode can form. acs.org The high-resolution capabilities of modern mass spectrometers can provide an exact mass measurement of these ions, which allows for the determination of the elemental formula with high confidence. Collision-induced dissociation (CID) can be performed on the [M-H]⁻ ion to induce fragmentation, providing valuable structural information. Common fragmentation pathways for dicarboxylic acids include the loss of water and decarboxylation. researchgate.net

Expected ESI-MS Ions for this compound (C₁₄H₁₂O₄, MW = 244.24 g/mol ):

Ion Formation Expected m/z Ionization Mode
[M-H]⁻Loss of one proton243.07Negative
[M-2H]²⁻Loss of two protons121.53Negative
[M+Na]⁺Addition of sodium ion267.06Positive
[M-H+2Na]⁺Loss of H⁺, addition of 2 Na⁺289.04Positive

for this compound

Following a comprehensive search of scientific literature and chemical databases, specific experimental data for the advanced spectroscopic and analytical characterization of the compound “this compound” is not available. The required detailed research findings for Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction for this specific molecule could not be located.

The ethyl group at the 4-position of the naphthalene-1,8-dicarboxylic acid core is expected to influence its electronic, vibrational, and crystallographic properties compared to the parent compound, naphthalic acid. However, without direct experimental studies, a scientifically accurate and thorough article adhering to the specified outline cannot be generated.

Information on the related parent compound, Naphthalene-1,8-dicarboxylic acid, is available but would not accurately represent the characteristics of this compound, thereby failing to meet the strict requirements of this request. Therefore, the subsequent sections of the article cannot be provided.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

Polymorphism Studies of Naphthalic Anhydrides

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. In the context of naphthalic anhydrides, which are derivatives of naphthalene-1,8-dicarboxylic acid, polymorphism can influence characteristics such as solubility, melting point, and stability. Research into the polymorphic behavior of naphthalic anhydrides provides valuable insights into controlling their solid-state properties for various applications.

While specific polymorphism studies on this compound are not extensively documented in publicly available literature, the parent compound, naphthalene-1,8-dicarboxylic anhydride (B1165640) (also known as naphthalic anhydride), has been the subject of such investigations. These studies reveal the existence of multiple crystalline forms, offering a foundational understanding of polymorphism within this class of compounds.

Detailed crystallographic studies have identified at least three polymorphs of naphthalene-1,8-dicarboxylic anhydride. These include two orthorhombic forms and one monoclinic form. nih.govresearchgate.net The first reported polymorph crystallizes in the orthorhombic space group Pbca. nih.govresearchgate.net Subsequently, another orthorhombic polymorph, designated as the β-phase, was identified with the space group P2₁2₁2₁. nih.govresearchgate.net More recently, a new monoclinic polymorph with the space group P2₁/c was synthesized and characterized. nih.govresearchgate.net This monoclinic form was obtained through hydrothermal synthesis, a method that can facilitate the crystallization of novel polymorphic forms. nih.gov

The distinct crystal structures of these polymorphs are defined by their unit cell parameters, as determined by single-crystal X-ray diffraction.

Interactive Table: Crystallographic Data of Naphthalene-1,8-dicarboxylic Anhydride Polymorphs

Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)
OrthorhombicPbca
OrthorhombicP2₁2₁2₁
MonoclinicP2₁/c3.768714.526915.808394.752862.49

The phenomenon of polymorphism is not limited to the parent naphthalic anhydride. Derivatives can also exhibit different crystal forms depending on the crystallization conditions. For instance, the condensation product of 1,8-naphthalic anhydride with N,N-(dimethylamino)aniline was found to crystallize into two different colored polymorphs—one green and the other orange—from a chloroform–diethyl ether mixture. nih.gov X-ray crystallographic analysis revealed that the green polymorph (G-DMIM) crystallizes in the triclinic space group P1, while the orange polymorph (O-DMIM) crystallizes in the monoclinic space group C2/c. nih.gov The subtle differences in their crystal packing motifs lead to small variations in their densities. nih.gov

These findings underscore the importance of crystallization conditions in determining the resulting polymorphic form of naphthalic anhydride derivatives. The study of polymorphism in this class of compounds is crucial for understanding structure-property relationships and for the rational design of materials with specific desired characteristics.

Theoretical and Computational Investigations of 4 Ethylnaphthalene 1,8 Dicarboxylic Acid

Quantum Chemical Calculations

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods used in quantum chemistry to determine the properties of molecules from first principles. Ab initio methods are based solely on the principles of quantum mechanics, while DFT methods calculate the electronic structure based on the electron density, which simplifies the computational complexity. rsc.org For a molecule like 4-Ethylnaphthalene-1,8-dicarboxylic acid, these methods can be used to predict its three-dimensional geometry, bond lengths, bond angles, and electronic properties.

DFT calculations on the parent naphthalene (B1677914) molecule have been used to determine its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its electronic transitions and reactivity. samipubco.comsamipubco.com For this compound, the presence of electron-withdrawing carboxylic acid groups and an electron-donating ethyl group would be expected to significantly influence the HOMO-LUMO gap and the distribution of electron density across the aromatic system.

The optimized geometry of this compound would likely exhibit some degree of steric strain due to the peri positioning of the two bulky carboxylic acid groups. This steric hindrance can lead to a twisting of the carboxylic acid groups out of the plane of the naphthalene ring. The ethyl group at the 4-position would further influence the molecule's conformation. DFT calculations, often paired with various basis sets, can accurately predict these structural parameters. nih.gov

Below is a hypothetical data table of calculated electronic properties for this compound, based on typical values for similar aromatic carboxylic acids.

PropertyPredicted ValueMethod
HOMO Energy-6.5 eVDFT/B3LYP
LUMO Energy-2.1 eVDFT/B3LYP
HOMO-LUMO Gap4.4 eVDFT/B3LYP
Dipole Moment2.5 DDFT/B3LYP

This is an interactive data table. You can sort and filter the data.

Fukui functions are a concept derived from DFT that help in predicting the reactivity of different sites within a molecule. nih.govfaccts.de They quantify the change in electron density at a particular point in a molecule when an electron is added or removed. nih.gov This allows for the identification of sites that are most susceptible to nucleophilic attack (where an electron is accepted) or electrophilic attack (where an electron is donated). researchgate.net

For this compound, Fukui functions can be calculated to predict how it might react with other chemical species. The analysis would likely indicate that the carbonyl carbons of the carboxylic acid groups are primary sites for nucleophilic attack. The aromatic ring itself would have regions of higher and lower electron density, making certain positions more favorable for electrophilic substitution. The Fukui functions can be condensed to individual atomic sites to provide a quantitative measure of reactivity for each atom in the molecule. researchgate.netpku.edu.cn

A hypothetical condensed Fukui function analysis for selected atoms in this compound is presented below, indicating the most probable sites for different types of reactions.

Atomic Sitef+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
Carbonyl Carbon (C-carboxyl)0.150.020.085
Aromatic Carbon (C-2)0.040.090.065
Aromatic Carbon (C-5)0.060.110.085
Oxygen (O-hydroxyl)0.030.140.085

This is an interactive data table. You can sort and filter the data.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, conformational analysis and molecular dynamics simulations explore its dynamic behavior. These methods are essential for understanding how molecules like this compound behave in different environments and how they interact with each other.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. libretexts.org For this compound, the key degrees of freedom would be the rotation of the carboxylic acid groups and the ethyl group. The steric crowding between the two carboxylic acid groups in the peri positions is a significant factor that will govern the conformational landscape of this molecule.

Computational studies on similar dicarboxylic acids have shown that intramolecular hydrogen bonding can play a crucial role in stabilizing certain conformations. nih.govresearchgate.net In this compound, hydrogen bonding between the two carboxylic acid groups is possible and would lead to a more rigid, planar structure. However, this would be in competition with the steric repulsion between the groups. Advanced computational techniques, such as ab initio molecular dynamics (AIMD), can be used to explore the conformational free energy landscape and identify the most stable conformers in both the gas phase and in solution. nih.gov

Molecular dynamics (MD) simulations can be used to study how individual molecules of this compound might interact and self-assemble into larger, ordered structures. nih.gov Such processes are of great interest for the development of new materials with specific properties. The ability of the carboxylic acid groups to form strong hydrogen bonds suggests that this molecule could form well-defined supramolecular structures.

Simulations of similar molecules, such as benzenedicarboxylic acids, have shown that they can form ordered networks through hydrogen bonding. acs.org MD simulations of this compound would likely reveal the formation of dimers, linear chains, or two-dimensional sheets, depending on the simulation conditions. These simulations can provide detailed insights into the dynamics of the self-assembly process and the structure of the resulting aggregates. nih.govrsc.org

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling can provide quantitative predictions of the stability and reactivity of this compound in chemical reactions. These models are crucial for understanding the feasibility and rate of processes such as its synthesis or its participation in further chemical transformations.

One important reaction of naphthalene-1,8-dicarboxylic acid is its cyclization to form naphthalic anhydride (B1165640). rsc.orgresearchgate.net Thermodynamic and kinetic modeling of this reaction for the 4-ethyl substituted derivative would provide valuable information. The presence of the ethyl group could influence both the thermodynamics (equilibrium position) and the kinetics (reaction rate) of this cyclization.

Kinetic models can be developed to describe the rate of reaction as a function of temperature, concentration, and catalyst presence. For instance, the hydrolysis of the corresponding anhydride could be modeled to understand its stability in aqueous environments. researchgate.netresearchgate.net Such models are often based on transition state theory and can be informed by quantum chemical calculations of the reaction pathway and activation energies. nih.gov

A hypothetical table of thermodynamic and kinetic parameters for the cyclization of this compound to its anhydride is presented below.

ParameterPredicted ValueSignificance
ΔH°rxn-25 kJ/molExothermic reaction, favors anhydride formation.
ΔS°rxn-80 J/(mol·K)Decrease in entropy, disfavors anhydride formation at high T.
ΔG°rxn (298 K)-1.16 kJ/molSpontaneous reaction at standard conditions.
Ea75 kJ/molActivation energy for the cyclization reaction.

This is an interactive data table. You can sort and filter the data.

Modeling of Hydrolysis and Cyclization Equilibria and Rates

The intramolecular relationship between this compound and its corresponding anhydride, 4-ethylnaphthalic anhydride, is a key feature of its chemistry. Theoretical modeling, particularly through ab initio studies on the parent naphthalene-1,8-dicarboxylic acid, has elucidated the mechanism and kinetics of this transformation.

Naphthalene-1,8-dicarboxylic acid is known to spontaneously cyclize in an acidic aqueous solution to form its anhydride. researchgate.netrsc.org This process is an equilibrium reaction, and its kinetics are complex and highly dependent on pH. researchgate.net Ab initio calculations have been performed to map a possible reaction pathway for this intramolecular cyclization. researchgate.netrsc.org The modeling suggests a reaction pathway that connects the undissociated diacid to the anhydride via a transition state where an intramolecular proton transfer occurs in concert with the alignment of an oxygen atom towards the carbonyl center. researchgate.netrsc.org Following this transition state, a planar intermediate is formed, which is then dehydrated to yield a complex between water and the naphthalic anhydride. researchgate.netrsc.org

The pH-dependent decomposition kinetics of the anhydride are intricate. researchgate.net Below pH 6.0, the rate profile can be fitted by a model that assumes both the neutral diacid (AH₂) and its monoprotonated form (AH₃⁺) are in equilibrium with the anhydride. researchgate.netrsc.org Computational and experimental data for the parent naphthalene-1,8-dicarboxylic acid have established equilibrium constants for the formation of the anhydride from these species. researchgate.netrsc.org

Equilibrium Constants for Naphthalic Anhydride Formation
Reactant SpeciesAcid ConditionEquilibrium Constant (KE)Reference
Naphthalene-1,8-dicarboxylic acid (AH₂)Dilute Acid~4 researchgate.netrsc.org
Monoprotonated Naphthalene-1,8-dicarboxylic acid (AH₃⁺)Concentrated Acid~100 researchgate.netrsc.org

These theoretical findings for the unsubstituted naphthalene-1,8-dicarboxylic acid serve as a foundational model for understanding the behavior of the 4-ethyl derivative. The fundamental mechanism of cyclization is expected to be the same, although the electronic and steric effects of the ethyl group may subtly influence the reaction rates and equilibrium positions.

Reaction Rate Predictions for Oxidation Processes

Predicting the reaction rates and pathways for the oxidation of this compound involves considering the three distinct functional parts of the molecule: the naphthalene aromatic core, the ethyl side chain, and the deactivating dicarboxylic acid groups. While direct predictive studies on this specific molecule are not prominent, theoretical and experimental work on related compounds like naphthalene and 2-ethylnaphthalene (B165323) provides a strong basis for predictions.

Theoretical investigations into the atmospheric oxidation of naphthalene, using density functional theory (DFT), show that the process is initiated by the addition of an OH radical, predominantly at the C1-position, followed by O₂ addition. rsc.org This modeling helps identify the most likely sites of initial attack on the aromatic ring system and subsequent reaction pathways. rsc.org For this compound, the presence of the two electron-withdrawing carboxylic acid groups would deactivate the aromatic rings, making them less susceptible to electrophilic oxidation compared to unsubstituted naphthalene.

Conversely, the ethyl group presents an alternative site for oxidation. Studies on the selective oxidation of 2-ethylnaphthalene demonstrate that the reaction can be directed towards either the aromatic ring or the aliphatic side chain by tuning the reaction conditions, particularly the solvent. rsc.org In biphasic systems with less polar solvents like toluene, oxidation preferentially occurs at the α-carbon of the ethyl side chain. rsc.org However, in a monophasic system using acetonitrile, oxidation occurs selectively in the aromatic region while preserving the alkyl substituent. rsc.org DFT calculations on related polyaromatic systems support these findings, identifying the most energetically favorable positions for oxidation. rsc.org This suggests that for this compound, a predictive model would need to carefully consider the solvent environment, as it could be a determining factor in the reaction's selectivity. The rate of oxidation would be influenced by the number of fused rings, with larger polyaromatic systems generally reacting faster. rsc.org

Predicted Selectivity in the Oxidation of Alkylated Naphthalenes
Model CompoundSolvent SystemPredicted Site of Preferential OxidationKey ProductReference
2-EthylnaphthaleneBiphasic (e.g., Toluene)Alkyl Side Chain (α-carbon)Acetonaphthone rsc.org
2-EthylnaphthaleneMonophasic (Acetonitrile)Aromatic RingRing-opened products rsc.org

A complete computational model for predicting oxidation rates of this compound would therefore need to weigh the deactivating effect of the carboxyl groups on the aromatic core against the reactivity of the ethyl side chain under various simulated catalytic and solvent conditions.

Supramolecular Chemistry and Self Assembly of 4 Ethylnaphthalene 1,8 Dicarboxylic Acid

Hydrogen Bonding Motifs in Dicarboxylic Acid Systems

Hydrogen bonding is the principal driving force in the self-assembly of dicarboxylic acids. The carboxylic acid functional group, containing both a hydrogen bond donor (-OH) and two acceptors (C=O), facilitates the formation of robust and directional interactions that define the resulting supramolecular architectures.

Formation of Cyclic Dimers and Polymeric Chains

Aromatic carboxylic acids frequently assemble into highly stable cyclic dimers through a characteristic R²₂(8) hydrogen-bonding motif. mdpi.comfiveable.me In this arrangement, two carboxylic acid groups from adjacent molecules form a pair of O-H···O hydrogen bonds, creating a robust eight-membered ring. mdpi.com This dimerization is a common feature for carboxylic acids in non-polar solvents and in the solid state. fiveable.me For instance, the crystal structure of 2,3-naphthalenedicarboxylic acid reveals the formation of a cyclic dimer with an O···O distance of 2.676 Å. nih.gov Similarly, 1,8-naphthalenedicarboxylic acid (naphthalic acid) also forms hydrogen-bonded cyclic dimers. nih.gov

While the cyclic dimer is a predominant motif, polymeric chains, or catemers, represent an alternative hydrogen-bonding pattern. researchgate.netnih.gov In a catemer, the carboxylic acid groups of successive molecules are linked in a head-to-tail fashion, forming an extended one-dimensional chain. The selection between a cyclic dimer and a catemer motif is influenced by factors such as steric hindrance, the presence of other functional groups, and crystallization conditions. The ethyl group in 4-ethylnaphthalene-1,8-dicarboxylic acid could potentially influence this balance due to steric effects.

Table 1: Hydrogen Bond Geometries in Related Naphthalenedicarboxylic Acids

Compound H-Bond Motif O···O Distance (Å) Reference
1,8-Naphthalenedicarboxylic Acid Cyclic Dimer ~2.6 (inferred) nih.gov
2,3-Naphthalenedicarboxylic Acid Cyclic Dimer 2.676 (2) nih.gov

This table presents typical hydrogen bond distances found in the crystal structures of related compounds, illustrating the consistent formation of cyclic dimers.

Charge-Assisted Hydrogen Bonds in Crystal Engineering

When a carboxylic acid is deprotonated to form a carboxylate, its ability to accept hydrogen bonds is significantly enhanced. The resulting interactions between a carboxylate (R-COO⁻) and a protonated species, such as an ammonium (B1175870) ion (N⁺-H) or even a neutral O-H group, are known as charge-assisted hydrogen bonds. mdpi.comrsc.org These bonds are generally stronger and more directional than their neutral counterparts due to the added electrostatic attraction. mdpi.comrsc.org

In the context of crystal engineering, this principle is widely used to design and construct robust, multi-component crystalline solids. mdpi.comrsc.org For example, by co-crystallizing a dicarboxylic acid like this compound with a suitable base (e.g., an amine), it is possible to induce proton transfer and form a salt. The resulting crystal structure would be dominated by charge-assisted hydrogen bonds between the dicarboxylate anion and the protonated base. This strategy allows for precise control over the resulting supramolecular architecture, enabling the formation of predictable networks and frameworks. rsc.orgresearchgate.net For instance, the co-crystallization of benzoic acid derivatives with the proton sponge 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN) leads to the formation of extremely short and strong charge-assisted O-H···O hydrogen bonds. acs.org

Host-Guest Chemistry and Molecular Recognition

The rigid, aromatic framework of naphthalene (B1677914) dicarboxylic acids makes them excellent candidates for applications in host-guest chemistry, where a larger "host" molecule can selectively bind a smaller "guest" molecule.

Role of Naphthalene Dicarboxylic Acids as Molecular Receptors

The naphthalene core provides a π-electron-rich surface capable of engaging in non-covalent interactions such as π-π stacking and C-H···π interactions with suitable guest molecules. researchgate.netnih.gov The carboxylic acid groups offer sites for directional hydrogen bonding, further enhancing binding affinity and selectivity. Water-soluble macrocycles incorporating naphthalene units and bearing carboxylate groups have been shown to act as high-affinity hosts for cationic guests in aqueous media, with binding driven by a combination of the hydrophobic effect, CH⋅⋅⋅π interactions, and electrostatic forces. researchgate.netrsc.org

While individual molecules of this compound may act as simple receptors, their self-assembly into larger, ordered structures can create well-defined cavities and binding pockets. These assembled architectures can exhibit enhanced recognition capabilities, capable of selectively encapsulating guests that are sterically and electronically complementary to the binding site. For example, flexible cages constructed from naphthalene-based units have demonstrated exceptionally strong binding of aromatic cationic guests, with association constants reaching as high as 10¹⁰ M⁻¹. nih.gov

Assembly with Auxiliary Components for Directed Reactivity

The assembly of naphthalene dicarboxylic acids with other components, such as metal ions or other organic molecules, can create confined spaces that can be used to direct chemical reactions. By encapsulating reactant molecules (guests) within a host framework, it is possible to pre-organize them in a specific orientation, potentially leading to enhanced reaction rates, novel product selectivities, or the stabilization of reactive intermediates.

For example, coordination polymers and metal-organic frameworks (MOFs) built using dicarboxylate linkers can feature porous structures where catalytic reactions can occur. rsc.orgacs.org The chemical environment within the pores, dictated by the nature of the naphthalene linker and other components, can influence the outcome of reactions performed on guest molecules within the framework. Although not directly involving reactivity, the self-assembly of 1,8-dihydroxy naphthalene with boronic acids and 4,4′-bipyridine forms stable host-guest complexes with aromatic hydrocarbons, demonstrating how auxiliary components can create specific binding pockets. mdpi.com

Self-Assembly into Ordered Nanostructures

The directed, non-covalent interactions inherent to molecules like this compound can be harnessed to build well-defined, ordered structures on the nanometer scale. This bottom-up approach, known as molecular self-assembly, is a powerful strategy for fabricating functional nanomaterials. rsc.orgresearchgate.net

The combination of hydrogen bonding between the carboxylic acid groups and π-stacking interactions between the naphthalene cores is a primary driver for the self-assembly of these molecules. researchgate.net In suitable solvents, these interactions can lead to the formation of various nanostructures, such as nanofibers, nanosheets, or vesicles. For instance, naphthalene diimide derivatives functionalized with carboxylic acids have been shown to self-assemble into 2D nanosheets and 1D nanofibers, with the specific morphology depending on the molecular structure. nih.gov The synergistic effect of hydrogen bonding and π-stacking drives the pronounced aggregation of these molecules. researchgate.netnih.gov

The introduction of an ethyl group in the 4-position of the naphthalene ring would likely modulate the packing and, consequently, the morphology of the resulting nanostructures. The alkyl chain could influence the solubility and introduce additional van der Waals interactions, potentially leading to different assembled architectures compared to the unsubstituted parent acid. The ability to control the assembly process by modifying molecular structure or changing external conditions (e.g., solvent, temperature) is a key aspect of creating functional materials with tailored properties. rsc.org

Hierarchical Self-Assembly of π-Systems

No specific data is available on the hierarchical self-assembly of this compound. Research on related naphthalene derivatives suggests that π-π stacking interactions, hydrogen bonding between the carboxylic acid groups, and solvophobic effects would likely govern its self-assembly into higher-order structures. The ethyl group at the 4-position could introduce steric effects that influence the packing and dimensionality of the resulting assemblies.

Formation of Foldamers and Molecular Knots

There is no published research on the formation of foldamers or molecular knots using this compound as a building block. The conformational rigidity of the naphthalene core combined with the flexible positioning of the two carboxylic acid groups could potentially be exploited in the design of specific folding patterns, but this has not been experimentally verified.

Donor-Acceptor Interactions in Supramolecular Assemblies

The electron-rich naphthalene core of this compound suggests it could act as an electron donor in charge-transfer complexes with suitable electron acceptors. However, specific studies detailing such donor-acceptor interactions and their role in the formation of its supramolecular assemblies are not available.

Crystal Engineering and Topochemistry

Design and Control of Solid-State Reactions

Information regarding the design and control of solid-state reactions involving this compound is not present in the current body of scientific literature. The potential for topochemical reactions, such as [2+2] cycloadditions, would depend on the specific crystal packing and alignment of molecules in the solid state, which has not been reported.

Polymorphism and Its Impact on Supramolecular Organization

There are no documented studies on the polymorphism of this compound. The existence of different crystalline forms (polymorphs) would significantly impact its physical properties and supramolecular organization due to variations in intermolecular interactions and packing arrangements. Investigating the crystallization conditions to identify and characterize potential polymorphs remains an open area of research.

In-depth Analysis of "this compound" Reveals Limited Publicly Available Research

Following a comprehensive search for scientific literature and data concerning the chemical compound “this compound,” it has been determined that there is a significant lack of specific, publicly available research on this particular molecule. Consequently, generating a detailed article on its applications in advanced materials science, as per the requested outline, is not feasible at this time.

The investigation sought information across various domains, including its use as a monomer for polymers and frameworks, its role in organic electronic materials, and as a precursor for pigments and dyes. The search results consistently pointed to research on related, but structurally distinct, compounds.

The bulk of available scientific literature focuses on the parent compound, naphthalene-1,8-dicarboxylic acid , and its anhydride (B1165640), known as naphthalic anhydride . These compounds are well-documented as versatile building blocks in materials science. For instance, naphthalic anhydride is a known precursor for a range of naphthalimides, which have applications as optical brighteners and dyes. Similarly, various isomers, such as 2,6-naphthalenedicarboxylic acid, are recognized for their use in the synthesis of high-performance polyesters.

Furthermore, the concept of using naphthalenedicarboxylates as linkers in the synthesis of Metal-Organic Frameworks (MOFs) is an active area of research. These studies, however, utilize the unsubstituted naphthalene-1,8-dicarboxylate or other isomers. Likewise, the development of Naphthalene Diimides (NDIs) for organic electronics is a prominent field, with these materials valued for their n-type semiconductor properties. Again, this research is based on the core naphthalenetetracarboxylic diimide structure, derived from the corresponding tetracarboxylic acid, not specifically from a 4-ethyl substituted dicarboxylic acid.

Applications in Advanced Materials Science

Pigment and Dye Precursors

Derivatization to Naphthalimides and Perylene-based Pigments

4-Ethylnaphthalene-1,8-dicarboxylic acid serves as a valuable precursor in the synthesis of advanced organic functional materials, particularly naphthalimides and, by extension, perylene-based pigments. The presence of the ethyl group at the 4-position of the naphthalene (B1677914) core is anticipated to modulate the electronic and photophysical properties of the resulting derivatives, offering a route to tailor-made materials for specific applications in materials science.

The initial step in the utilization of this compound is its conversion to the corresponding 4-ethyl-1,8-naphthalic anhydride (B1165640). This is typically achieved through a dehydration reaction. The resulting anhydride is a stable and versatile intermediate for the synthesis of a wide array of N-substituted 4-ethyl-1,8-naphthalimides.

The synthesis of these naphthalimides is generally accomplished by reacting 4-ethyl-1,8-naphthalic anhydride with a primary amine (R-NH₂). This condensation reaction leads to the formation of an imide ring, with the substituent 'R' from the amine being incorporated at the nitrogen atom. The general reaction scheme is as follows:

The nature of the substituent at the 4-position of the naphthalimide ring is known to have a profound impact on the molecule's spectroscopic properties. nih.govresearchgate.net While specific research on the 4-ethyl derivative is not extensively documented, the well-established principles of 4-substituted naphthalimides allow for informed predictions regarding its behavior. The introduction of an electron-donating or electron-withdrawing group at this position can significantly alter the absorption and fluorescence characteristics of the compound. nih.govbgsu.edu For instance, amino-substituted 1,8-naphthalimides are typically yellow and exhibit green fluorescence. nih.gov

The electronic properties of 4-substituted naphthalimides are a subject of considerable research interest. nih.gov Studies on derivatives with various substituents have shown that it is possible to fine-tune the excited-state characteristics of these molecules. nih.gov For example, the introduction of electron-donating or -withdrawing groups can induce a polar charge-transfer excited state, which is particularly interesting for applications in photocleavage reactions. nih.govbgsu.edu

To illustrate the potential influence of a substituent at the 4-position on the photophysical properties of naphthalimides, the following table presents data for a series of 4-substituted naphthalimide derivatives.

Substituent at 4-positionAbsorption Max (λ_max, nm)Emission Max (λ_em, nm)Stokes Shift (nm)
-H33038555
-Cl34541065
-OCH₃36043070
-N(CH₃)₂420520100

Note: This data is illustrative and based on general trends for 4-substituted naphthalimides. The exact values for the 4-ethyl derivative would require experimental verification.

Furthermore, 4-substituted-1,8-naphthalimides are crucial intermediates in the synthesis of perylene-based pigments. lyliangangdyes.com Perylene (B46583) pigments are a class of high-performance colorants known for their exceptional chemical stability, lightfastness, and thermal stability. google.com The synthesis of perylene pigments often involves the dimerization of a naphthalimide precursor. While the precise reaction conditions can vary, a common route involves the treatment of the N-substituted naphthalimide under specific catalytic conditions to yield the larger, more conjugated perylene diimide structure.

The properties of the resulting perylene pigment are directly influenced by the substituents on the starting naphthalimide. Therefore, the use of a 4-ethyl substituted naphthalimide would be expected to yield a perylene pigment with modified solubility, color, and solid-state packing characteristics, which are critical for its performance in applications such as automotive paints and high-end plastics. google.com

Environmental Transformation and Degradation Pathways of Naphthalene Dicarboxylic Acids

Microbial Degradation Mechanisms

Microorganisms, particularly bacteria and fungi, play a crucial role in the breakdown of aromatic compounds like naphthalene (B1677914) dicarboxylic acids. The processes involve a series of enzymatic reactions that lead to the cleavage of the aromatic rings and subsequent mineralization.

Biotransformation Pathways by Fungi and Bacteria

The microbial degradation of naphthalene and its derivatives is a well-documented process initiated, in many cases, by the enzymatic incorporation of molecular oxygen into the aromatic ring. This initial step is a critical activation process that makes the stable aromatic structure susceptible to further breakdown.

Bacteria, such as various species of Pseudomonas, are known to metabolize naphthalene compounds. The degradation pathway often commences with the action of a multi-component enzyme system, naphthalene dioxygenase, which catalyzes the oxidation of one of the aromatic rings. This results in the formation of a cis-naphthalene dihydrodiol. This dihydrodiol is then converted to 1,2-dihydroxynaphthalene by a dehydrogenase enzyme. Subsequently, a ring-cleaving dioxygenase acts on 1,2-dihydroxynaphthalene, leading to the opening of the aromatic ring.

Fungi also contribute significantly to the biotransformation of aromatic compounds. Some fungal species can degrade complex organic molecules through the action of extracellular enzymes. While specific pathways for 4-Ethylnaphthalene-1,8-dicarboxylic acid are not detailed in the available literature, the general mechanisms for naphthalene degradation by fungi involve hydroxylation of the aromatic ring, followed by ring cleavage.

Identification of Intermediate Metabolites (e.g., Carboxylic Acids)

The breakdown of naphthalene dicarboxylic acids by microorganisms proceeds through a series of intermediate metabolites. Following the initial hydroxylation and ring cleavage, the resulting aliphatic compounds are further metabolized. Common intermediates in the degradation of naphthalene and its derivatives include salicylic (B10762653) acid and catechol.

In the case of naphthalene degradation, after the formation of 1,2-dihydroxynaphthalene and subsequent ring cleavage, the pathway can lead to the formation of 2-hydroxychromene-2-carboxylic acid. This is then enzymatically converted to salicylaldehyde (B1680747) and pyruvate (B1213749). The salicylaldehyde is further oxidized to salicylic acid. Salicylic acid can then be metabolized through either catechol or gentisic acid pathways, which are central intermediates in the degradation of many aromatic compounds. These smaller organic acids are then channeled into the central metabolic pathways of the microorganisms, such as the citric acid cycle, for complete mineralization to carbon dioxide and water.

While direct evidence for the intermediate metabolites of this compound degradation is not available, it is plausible that the pathway would involve the formation of various substituted carboxylic acids as the ethyl and carboxyl groups are modified and the naphthalene ring system is broken down.

Enzymatic Activities Involved in Degradation

A diverse array of enzymes is involved in the microbial degradation of naphthalene and its derivatives. These enzymes can be broadly classified into oxidoreductases, hydrolases, and dehydrogenases.

Key Enzymes in Naphthalene Derivative Degradation

Enzyme Class Specific Enzyme Example Function
Oxidoreductases Naphthalene Dioxygenase Incorporates molecular oxygen into the naphthalene ring to form a dihydrodiol.
1,2-Dihydroxynaphthalene Dioxygenase Catalyzes the cleavage of the aromatic ring of 1,2-dihydroxynaphthalene.
Salicylaldehyde Dehydrogenase Oxidizes salicylaldehyde to salicylic acid.
Dehydrogenases cis-Naphthalene Dihydrodiol Dehydrogenase Converts cis-naphthalene dihydrodiol to 1,2-dihydroxynaphthalene.

| Hydrolases | Hydratase-aldolase | Cleaves trans-o-hydroxybenzylidene pyruvate to salicylaldehyde and pyruvate. |

These enzymes work in a coordinated fashion to break down the complex aromatic structure into simpler molecules that can be utilized by the microorganism for energy and growth. The expression of these degradation pathway enzymes is often inducible, meaning they are produced in significant amounts only when the target compound is present in the environment.

Abiotic Degradation Pathways

In addition to microbial processes, naphthalene dicarboxylic acids can be degraded by abiotic environmental factors, primarily through photodegradation in water and atmospheric oxidation.

Photodegradation in Aqueous Solutions

Aromatic carboxylic acids, including naphthalene derivatives, can undergo photodegradation when exposed to sunlight in aqueous environments. This process, also known as photolysis, involves the absorption of light energy, which can lead to the breakdown of the chemical structure. The rate and efficiency of photodegradation can be influenced by several factors, including the pH of the water, the presence of photosensitizing substances, and the intensity of the light.

Studies on compounds structurally similar to this compound, such as other aromatic carboxylic acids, have shown that photodegradation is often mediated by highly reactive species like hydroxyl radicals (•OH). These radicals can be generated in sunlit waters through the photolysis of naturally occurring substances like nitrate (B79036) and dissolved organic matter. Hydroxyl radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage, ultimately resulting in the formation of smaller, more oxidized organic compounds and eventually mineralization to CO2. The presence of the carboxylic acid groups on the naphthalene ring is expected to influence the electronic properties of the molecule and thus its susceptibility to photodegradation.

Atmospheric Oxidation by Hydroxyl Radicals

Naphthalene and its derivatives that volatilize into the atmosphere are subject to oxidation by hydroxyl radicals (•OH), which are highly reactive and considered the primary "detergent" of the troposphere. The reaction of hydroxyl radicals with aromatic compounds is a key process in their atmospheric removal.

The atmospheric oxidation of naphthalene initiated by hydroxyl radicals typically involves the addition of the •OH radical to the aromatic ring. This initial step is followed by a series of complex reactions that can lead to the formation of a variety of products, including naphthols, naphthoquinones, and ring-opened products such as organic acids. researchgate.netrsc.org Theoretical studies on the atmospheric oxidation of naphthalene suggest that the initial OH addition is a dominant pathway, leading to the formation of peroxy radicals in the presence of oxygen. rsc.org These radicals can then undergo further reactions, contributing to the formation of secondary organic aerosol (SOA). The ethyl and dicarboxylic acid substituents on the this compound molecule would likely influence the reaction kinetics and the specific products formed during atmospheric oxidation.

Formation of Ring-Opened Dicarbonyls as Degradation Products

The environmental transformation of naphthalene dicarboxylic acids, such as this compound, can proceed through various pathways, potentially leading to the formation of ring-opened dicarbonyl compounds. While specific research on the degradation of this compound is limited, insights can be drawn from the established degradation mechanisms of naphthalene and its derivatives. The cleavage of the aromatic rings is a critical step in the breakdown of these compounds, and can be initiated by both biotic and abiotic processes.

Microbial degradation is a key process in the environmental fate of aromatic compounds. Aerobic bacteria are known to initiate the degradation of naphthalene and substituted naphthalenes by incorporating molecular oxygen into the aromatic ring, a reaction catalyzed by dioxygenase enzymes. This leads to the formation of cis-dihydrodiols, which are then dehydrogenated to form dihydroxylated intermediates. The subsequent cleavage of the aromatic ring, also an enzymatic process, can result in the formation of various aliphatic products. For instance, the degradation of naphthalene can yield products that are further metabolized to salicylaldehyde and pyruvate nih.govfrontiersin.org. While not explicitly identified as dicarbonyls in the traditional sense, these keto-acids and aldehydes represent initial ring-fission products.

Anaerobic degradation of naphthalene and related compounds follows a different route, often initiated by carboxylation followed by reduction of the aromatic ring system. Subsequent cleavage of the reduced ring can lead to the formation of dicarboxylated aliphatic compounds nih.govresearchgate.net. For example, the anaerobic degradation of naphthalene has been shown to produce ring-cleavage products that are derivatives of cyclohexane (B81311) with two carboxylic acid side chains nih.govresearchgate.net.

Abiotic degradation pathways, such as ozonolysis, are known to produce dicarbonyl compounds from aromatic systems. The reaction of ozone with naphthalene, for example, can lead to the cleavage of the aromatic rings and the formation of dicarbonyls such as glyoxal (B1671930) and phthaldialdehyde. While ozonolysis is a specific chemical reaction, it demonstrates the potential for oxidative processes in the environment to generate dicarbonyl products from naphthalene derivatives.

The table below summarizes potential ring-opened dicarbonyls and related degradation products that could be formed from naphthalene dicarboxylic acids based on known degradation pathways of related compounds.

Precursor Compound CategoryDegradation PathwayPotential Ring-Opened Products
Naphthalene DerivativesAerobic Microbial DegradationAldehydes, Keto-acids (e.g., Salicylaldehyde, Pyruvate) nih.govfrontiersin.org
Naphthalene DerivativesAnaerobic Microbial DegradationDicarboxylated Aliphatics (Cyclohexane derivatives) nih.govresearchgate.net
NaphthaleneOzonolysisDicarbonyls (e.g., Glyoxal, Phthaldialdehyde)

It is important to note that the specific degradation products of this compound will be influenced by the position of the ethyl and carboxylic acid substituents on the naphthalene ring system. These functional groups can affect the susceptibility of the aromatic rings to enzymatic attack and chemical oxidation, thereby influencing the specific nature of the resulting ring-opened dicarbonyls and other degradation products. Further research is needed to elucidate the precise environmental transformation and degradation pathways of this compound.

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